DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is a non-essential amino acid commonly used in scientific research for its role in peptide synthesis []. Its unique chemical structure allows it to act as a turn inducer, influencing the folding and final conformation of peptides []. This property is due to the restricted phi (ϕ) angle of its proline residue, which creates a bend in the peptide chain []. Researchers utilize DL-Proline to introduce specific turns and loops into peptide structures, ultimately affecting their function and biological activity [].
DL-Proline is an alpha-amino acid characterized by its unique structure, featuring a pyrrolidine ring with a carboxylic acid group at the second position. Its chemical formula is and it has a molecular weight of 115.1305 g/mol. The compound is also known by other names, including 2-Pyrrolidine carboxylic acid and simply Proline . DL-Proline is notable for being a chiral compound, existing as two enantiomers: L-Proline and D-Proline, which have distinct biological roles.
The thermodynamic properties of DL-Proline have been studied extensively, revealing various enthalpy and entropy changes associated with its reactions in the gas phase .
DL-Proline plays significant roles in biological systems. It is involved in protein synthesis and acts as a precursor for other amino acids. Proline's unique cyclic structure contributes to the stability of protein folds, particularly in collagen. Furthermore, it has been identified as a human metabolite and exhibits various physiological effects, including:
DL-Proline can be synthesized through several methods:
DL-Proline has a wide range of applications across various fields:
Several compounds share structural similarities with DL-Proline, including L-Proline, D-Proline, Hydroxyproline, and Glycine. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
L-Proline | Chiral amino acid | Predominantly found in proteins; crucial for collagen |
D-Proline | Chiral amino acid | Less common; used in specific biochemical pathways |
Hydroxyproline | Modified proline | Important for collagen stability; contains hydroxyl group |
Glycine | Simplest amino acid | Non-chiral; serves as a building block for proteins |
DL-Proline's unique combination of properties makes it particularly versatile in both biological systems and synthetic applications.
The most established synthetic route to racemic DL-Proline involves the reaction of diethyl malonate with acrylonitrile [23] [27]. This multi-step pathway begins with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile, forming diethyl bis(2-cyanoethyl)malonate . The subsequent reduction using nickel catalyst and hydrogen gas converts the nitrile groups to primary amines [27]. Cyclization occurs through intramolecular nucleophilic substitution, where one amino group attacks the malonate carbon center, forming the characteristic pyrrolidine ring [6]. Final hydrolysis under acidic conditions yields DL-Proline in racemic form [27].
The Strecker synthesis provides an alternative pathway for DL-Proline preparation through a two-step mechanism [29] [32]. The process initiates with the formation of an imine intermediate from an appropriate aldehyde precursor and ammonia [29]. Subsequent cyanide addition to the imine generates an alpha-aminonitrile, which undergoes acid-catalyzed hydrolysis to produce the final amino acid product [32]. This methodology consistently produces racemic mixtures due to the non-stereoselective nature of the cyanide addition step [29].
Microbial fermentation represents a biotechnological approach to DL-Proline synthesis, though it typically produces the L-enantiomer preferentially [36] [30]. Specific microorganisms, particularly strains of Micrococcus glutamicus, can accumulate L-Proline under optimized conditions including aerobic cultivation at 25-35°C and controlled pH between 6.0-7.0 [36]. The fermentation medium requires biotin supplementation at concentrations of 30-1000 micrograms per liter, along with ammonium chloride as nitrogen source [36]. Production yields of 22.4 milligrams per milliliter have been achieved through this method [36].
Industrial racemization of L-Proline to DL-Proline employs thermal treatment with glacial acetic acid [35]. The process involves heating L-Proline with glacial acetic acid at temperatures of 60-75°C, resulting in the epimerization at the alpha-carbon center . This approach proves economically advantageous for converting readily available L-Proline, obtained from protein hydrolysis, into the racemic form required for resolution studies [35].
Table 1: Racemic DL-Proline Synthesis Pathways
Method | Starting Materials | Conditions | Yield/Notes |
---|---|---|---|
Diethyl malonate + Acrylonitrile | Diethyl malonate, Acrylonitrile | Ni/H2 reduction, Base catalysis | Multi-step sequence |
Strecker Synthesis | Aldehyde, Ammonia, Cyanide | Imine formation, CN- addition, Hydrolysis | Produces racemic mixture |
Fermentation Process | L-glutamate via microbial culture | Aerobic conditions, 25-35°C, pH 6-7 | 22.4 mg/mL typical production |
Protein Hydrolysis | Protein sources (casein) | HCl 110°C, 22 hours | Long reaction times required |
Chemical Racemization | L-proline + Glacial acetic acid | 60-75°C heating | Industrial racemization method |
Ligand-exchange chromatography represents the most significant advancement in proline enantiomer separation, utilizing chiral stationary phases based on optically active ligands complexed with metal ions [10] [14]. The pioneering work by Rogozhin and Davankov established the foundation for this technique by grafting L-Proline onto cross-linked polystyrene resins and loading with copper sulfate [10]. The resulting chiral stationary phase demonstrates remarkable selectivity for proline enantiomers through the formation of diastereomeric copper complexes [10].
The separation mechanism involves the differential stability of pseudo-homochiral and pseudo-heterochiral complexes formed between the racemic proline and the chiral selector [13] [14]. Each copper ion coordinates with two fixed proline units on the polymer backbone, creating bridges that can accommodate dissolved amino acids [10]. The elution process employs aqueous ammonia solutions, with L-Proline emerging first due to weaker binding affinity compared to D-Proline [10]. Complete separation requires approximately 1 molar ammonia concentration for D-Proline elution [10].
Modern ligand-exchange systems utilize reversed-phase conditions with mobile phases containing L-Proline or L-hydroxyproline at 2 millimolar concentration and copper acetate at 1 millimolar concentration [13] [14]. The addition of water-methanol mixtures significantly reduces retention times for hydrophobic amino acid analogs while preserving enantioseparation [14]. pH adjustment remains critical, requiring alkaline conditions to maintain free amino groups necessary for copper complexation [14].
Chiral high-performance liquid chromatography using specialized stationary phases provides excellent resolution for DL-Proline derivatives [7] [9]. The CHIRALPAK-IA column (250 × 4.6 millimeters, 5 micrometers particle size) demonstrates superior performance with mobile phases containing 0.1% trifluoroacetic acid in ethanol [9]. Due to the absence of chromophoric groups in proline, derivatization becomes necessary for ultraviolet detection [9].
The nitrobenzofurazan chloride derivatization method enables detection at 464 nanometers wavelength [9]. The derivatization reaction proceeds through nucleophilic substitution of the amino group, forming a fluorescent adduct suitable for chromatographic analysis [9]. Under optimized conditions using isocratic elution at 0.6 milliliters per minute flow rate and 40°C column temperature, baseline separation of D-Proline and L-Proline occurs with retention times of 6.72 and 9.22 minutes respectively [9].
Crown ether-based stationary phases offer alternative selectivity mechanisms through inclusion complex formation [7]. Columns containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrate separation factors ranging from 1.30 to 1.57 for various proline amide derivatives [7]. The second-generation crown ether phases with N-methyl tethering groups consistently outperform first-generation phases with N-H tethering groups [7].
Gas chromatographic separation requires derivatization to convert proline into volatile forms suitable for analysis [8] [11]. The two-step derivatization process involves methylation with methanolic hydrochloric acid followed by acetylation with trifluoroacetic anhydride [8]. Alternative derivatization using isopropyl isocyanate demonstrates superior enantioselectivity compared to trifluoroacetic anhydride derivatives [11].
Chiral stationary phases based on diproline selectors covalently attached to methylhydrosiloxane-dimethylsiloxane copolymers enable direct resolution of derivatized proline enantiomers [11]. The separation mechanism relies on hydrogen bonding interactions and steric discrimination rather than inclusion complex formation [11]. Temperature programming allows optimization of resolution and analysis time, with typical separation factors exceeding 1.5 for proline derivatives [11].
Table 2: Chromatographic Resolution Techniques for DL-Proline
Technique | Mobile Phase/Conditions | Separation Factor (α) | Resolution (Rs) | Detection |
---|---|---|---|---|
Ligand Exchange Chromatography | L-proline-Cu(II) complex, NH3 elution | Variable | High for preparative | UV absorption |
Chiral HPLC (CHIRALPAK-IA) | 0.1% TFA in ethanol, 0.6 mL/min | 1.31-1.57 | 2.60-5.50 | 464 nm (after NBD-Cl derivatization) |
Crown Ether Stationary Phase | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 1.30-1.57 | 1.75-2.26 | UV absorption |
Reversed-Phase with Cu(II) | L-proline (2 mM) + Cu(CH3COO)2 (1 mM) | Variable | Moderate | UV absorption |
Gas Chromatography (Chiral) | Derivatization with TFAA or NBD-Cl | Temperature dependent | Good for derivatives | FID or MS |
The resolution of DL-Proline through diastereomeric complex formation with L-tartaric acid represents a breakthrough in amino acid separation methodology [15] [16]. Unlike conventional neutral amino acids that require derivatization to form diastereomeric salts, DL-Proline directly forms crystalline complexes with L-tartaric acid in equimolar ratios [15] [16]. The complexation occurs readily in aqueous ethanol solutions, with the L-L complex (L-Proline·L-tartaric acid) demonstrating significantly lower solubility compared to the D-L complex (D-Proline·L-tartaric acid) [16].
Crystal structure analysis reveals that the complexes adopt a 1:1 stoichiometry with distinct physical properties [16]. The L-L complex exhibits superior crystallinity and thermal stability, facilitating preferential crystallization from supersaturated solutions [15]. Solubility studies in aqueous ethanol (water:ethanol ratio 1:15 v/v) demonstrate the fundamental thermodynamic basis for the resolution process [16].
The standard resolution procedure involves dissolving equimolar amounts of DL-Proline (11.51 grams) and L-tartaric acid (15.01 grams) in water (20 milliliters), followed by gradual addition of ethanol (70 milliliters) under continuous stirring [16]. Seeding with pre-formed L-L complex crystals initiates selective crystallization, with overnight standing at room temperature promoting complete precipitation [16]. The recovered L-L complex typically yields 70-87% of the theoretical amount with optical purity exceeding 98% enantiomeric excess after recrystallization [15] [16].
Alternative procedures utilizing 0.5 equivalents of L-tartaric acid prove more economical for industrial applications [16] [17]. The modified approach dissolves DL-Proline (11.51 grams) with L-tartaric acid (7.50 grams) in minimal water (5 milliliters), followed by staged ethanol addition [16]. Initial addition of 30 milliliters ethanol facilitates dissolution, while subsequent addition of 45 milliliters promotes selective crystallization [16]. This method consistently achieves 70.9% yield of L-L complex with optical rotation [α]²⁵ᴅ = -23.3° [16].
Recent developments incorporate aldehyde catalysts to enhance complex formation efficiency and optical purity [17] [2]. The optimized procedure involves dissolving L-Proline and D-tartaric acid (1:1 molar ratio) in organic acid medium, followed by addition of 10-30% aldehyde catalyst [17]. Heating at 80±10°C for 4-8 hours promotes epimerization and selective complex formation [17]. Ice-water bath cooling followed by filtration and ethanol washing yields crude diastereomeric salts with 87.2% efficiency [17].
Recrystallization from 95% ethanol improves optical purity to [α]ᴅ²⁰ = +24.0° for D-Proline·D-tartaric acid complexes [17]. Liberation of the free amino acid involves treatment with ammoniating agents in methanol at 20-65°C until weakly alkaline conditions develop [17]. Cooling to 5-10°C precipitates ammonium tartrate salts, leaving purified D-Proline in the mother liquor after methanol evaporation [17]. Final recrystallization yields D-Proline with [α]ᴅ²⁰ = +84°, confirming high optical purity [17].
Advanced resolution techniques exploit crystallization-induced asymmetric transformation principles to achieve quantitative yields [19]. The process combines in situ racemization with selective crystallization, potentially converting the theoretical 50% resolution yield to near 100% efficiency [19]. The method requires careful optimization of racemization kinetics and crystallization thermodynamics to maintain the dynamic equilibrium favoring the desired enantiomer [19].
Table 3: Diastereomeric Complex Formation with Tartaric Acid
Parameter | Optimal Conditions | Alternative Method |
---|---|---|
Molar Ratio (Proline:Tartaric Acid) | 1:1 (equimolar) | 1:0.5 (practical resolution) |
Solvent System | Aqueous ethanol (1:15, v/v) | Water:ethanol gradient addition |
Temperature Conditions | Room temperature after heating | 80±10°C during complex formation |
Crystallization Time | Overnight standing | 4-8 hours with stirring |
L-L Complex Solubility | Lower (preferential crystallization) | Enhanced selectivity |
D-L Complex Solubility | Higher (remains in solution) | Improved separation |
Typical Yield | 70-87% for L-enantiomer | 82-95% overall |
Optical Purity | >98% ee after recrystallization | [α]D = +84° for D-proline |
DL-Proline represents the racemic mixture of the stereoisomers of proline, an imino acid characterized by its unique cyclic structure that distinguishes it from conventional amino acids. The physicochemical properties of this compound are fundamental to understanding its behavior in various chemical and biological systems.
The thermodynamic characterization of DL-Proline provides essential information regarding its energetic stability and phase transitions. Comprehensive calorimetric and computational studies have established key thermodynamic parameters that are critical for understanding the compound's behavior under various conditions.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents one of the most fundamental thermodynamic properties of DL-Proline. Through experimental calorimetric studies utilizing effusion techniques and computational analysis at the G3 and G4 levels, the standard molar enthalpy of formation in the gaseous phase at 298.15 K has been determined to be -391.5 ± 2.4 kJ·mol⁻¹ [1] [2]. This value demonstrates remarkable consistency with computational predictions and provides insight into the inherent stability of the DL-proline molecular structure.
The determination of this parameter involved parallel experimental and computational approaches, where calorimetric measurements were combined with vapor pressure determinations to derive precise values. The agreement between experimental and theoretical values validates both the experimental methodology and the computational approaches employed [1].
Standard Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion for DL-Proline in the solid state has been experimentally determined to be -2729.6 ± 0.54 kJ·mol⁻¹ [3]. This value was obtained through careful combustion calorimetry experiments and represents the energy released when one mole of crystalline DL-proline undergoes complete combustion under standard conditions. The precision of this measurement reflects the high-quality experimental techniques employed in its determination.
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation, representing the energy required for the direct transition from solid to gaseous phase, has been measured as 149.0 ± 2.0 kJ·mol⁻¹ at 298.15 K [4]. This parameter is particularly significant as it provides information about the intermolecular forces present in the crystalline state and the energy required to overcome these interactions during phase transitions.
Thermal Transition Temperatures
DL-Proline exhibits characteristic thermal behavior with well-defined transition temperatures. The compound demonstrates a melting point range of 208-210°C, accompanied by simultaneous decomposition [5] [6] [7]. This decomposition behavior is typical of amino acids, which generally decompose at or near their melting points due to the thermal instability of their zwitterionic structures at elevated temperatures.
Thermal analysis studies utilizing differential scanning calorimetry and thermogravimetric analysis have confirmed that DL-proline, like other amino acids, does not exhibit a clear melting transition without accompanying decomposition [8]. The decomposition process typically involves dehydration, decarboxylation, and formation of cyclic peptide-like structures [9].
Parameter | Value | Units | Reference |
---|---|---|---|
ΔfH° (gas phase) at 298.15 K | -391.5 ± 2.4 | kJ·mol⁻¹ | [1] |
ΔcH° (solid) at 298.15 K | -2729.6 ± 0.54 | kJ·mol⁻¹ | [3] |
ΔsubH° at 298.15 K | 149.0 ± 2.0 | kJ·mol⁻¹ | [4] |
Melting Point | 208-210 | °C | [5] [6] [7] |
Decomposition Temperature | 208-210 (with decomposition) | °C | [5] [6] [7] |
Critical Temperature (calculated) | 729.91 | K | [10] |
Fusion Enthalpy (calculated) | 17.92 | kJ·mol⁻¹ | [10] |
The solubility characteristics of DL-Proline in various solvent systems are governed by its zwitterionic nature and the unique structural features conferred by its cyclic imino acid structure. The compound exhibits distinctive solubility patterns that reflect both its hydrophilic and hydrophobic characteristics.
Aqueous Solubility
DL-Proline demonstrates exceptional solubility in water, significantly higher than most other amino acids [11]. This enhanced aqueous solubility is attributed to the unique structural properties of proline, particularly its secondary amine group and the conformational flexibility provided by its five-membered pyrrolidine ring. The high water solubility makes DL-proline readily available for biological processes and chemical reactions in aqueous media.
The solubility behavior in water has been extensively studied, with proline showing solubility values of approximately 162 grams per 100 mL of water at 25°C [12]. This remarkable solubility is maintained across a wide temperature range, making it one of the most water-soluble amino acids.
Organic Solvent Compatibility
DL-Proline exhibits variable solubility in organic solvents, with the solubility pattern reflecting the polarity and hydrogen-bonding capacity of the solvent systems. The compound shows good solubility in polar protic solvents such as methanol and ethanol [6] [13], where hydrogen bonding interactions can effectively stabilize the zwitterionic form.
In dimethyl sulfoxide (DMSO), DL-proline demonstrates good solubility, with the zwitterionic form predominating even in this aprotic solvent [14]. This behavior is particularly significant for catalytic applications, where the conformational state of proline can influence reaction pathways and selectivity.
The compound also shows solubility in dimethylformamide (DMF) and other polar aprotic solvents, though the specific solubility values may vary depending on temperature and the presence of other components in the system [15].
Phase Behavior and Polymorphism
DL-Proline exhibits complex phase behavior, including the formation of different polymorphic forms and pseudopolymorphs. The compound can exist in anhydrous forms as well as hydrated structures, with water molecules playing crucial roles in stabilizing different crystal arrangements [16] [17].
Studies have revealed that DL-proline can form various cocrystal structures with different stoichiometries when combined with other compounds [18] [19]. These phase behaviors are particularly relevant for pharmaceutical applications, where different polymorphic forms can exhibit varying dissolution rates and bioavailability profiles.
The phase transition behavior of DL-proline is also influenced by temperature, with the compound showing characteristic changes in its conformational equilibria as temperature varies [20]. These temperature-dependent phase behaviors are significant for understanding the compound's behavior in biological systems and industrial applications.
Solvent System | Solubility/Behavior | Specific Characteristics |
---|---|---|
Water at 25°C | Highly soluble | Very high solubility compared to other amino acids |
Methanol | Soluble | Good compatibility with polar protic solvents |
Ethanol | Soluble | Effective solvation of zwitterionic form |
DMSO | Variable (generally good) | Zwitterionic form predominates |
DMF | Soluble | Good solubility in polar aprotic media |
The vibrational spectroscopic properties of DL-Proline provide detailed insights into its molecular structure, hydrogen bonding patterns, and conformational dynamics. The compound exhibits complex spectroscopic behavior due to the presence of multiple conformational states and tautomeric equilibria.
Infrared Spectroscopic Characteristics
DL-Proline displays distinctive infrared absorption patterns that reflect its unique structural features. The compound exhibits characteristic absorption bands for the carboxyl group, with the carbonyl stretch appearing in the region around 1766 and 1789 cm⁻¹ [21]. These dual peaks arise from different conformational states of the molecule, specifically the trans-proline and cis-proline conformers.
The hydroxyl stretch region shows particularly interesting behavior, with hydrogen-bonded O-H stretching vibrations appearing at significantly shifted frequencies. Computational studies have identified that the hydrogen-bonded O-H stretch in certain proline conformers can appear around 3000 cm⁻¹, representing a substantial red-shift compared to typical carboxylic acid O-H stretches [22]. This shift reflects the strength of intramolecular hydrogen bonding interactions involving the secondary amine nitrogen and the carboxyl hydroxyl group.
The nitrogen-hydrogen stretching vibrations provide additional structural information, with N-H stretches appearing in characteristic regions that differ between conformational states. The pyrrolidine ring also contributes distinctive C-H stretching and bending modes that serve as fingerprint regions for structural identification [23].
Raman Spectroscopic Features
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrational modes that are Raman-active but infrared-inactive. DL-Proline exhibits characteristic Raman bands associated with ring breathing modes, C-C stretching vibrations, and skeletal deformation modes of the pyrrolidine ring structure [24].
The Raman spectrum is particularly sensitive to conformational changes in the five-membered ring, with different puckering conformations (endo and exo) showing distinct spectroscopic signatures. These differences are crucial for understanding the conformational equilibria that exist in solution and solid-state environments [25].
Conformational and Tautomeric Equilibria
DL-Proline exists in multiple conformational states that are in dynamic equilibrium. The primary equilibria involve:
Cis-Trans Isomerization: The peptide bond in proline can adopt both cis and trans configurations, with the trans form generally being more stable. However, the energy difference between these states is smaller for proline than for other amino acids, allowing for significant populations of both forms under physiological conditions [26] [25].
Ring Puckering Equilibria: The pyrrolidine ring can adopt different puckering conformations, primarily the endo and exo forms. These conformations are correlated with the cis-trans backbone isomerization, with endo conformations favoring cis peptide bonds and exo conformations showing less preference [25].
Hydrogen Bonding Tautomers: Different hydrogen bonding patterns can stabilize various tautomeric forms, particularly involving the carboxyl group and the secondary amine nitrogen. These interactions significantly influence the vibrational frequencies observed in both infrared and Raman spectra [22].
Nuclear magnetic resonance studies have provided detailed information about these equilibria, particularly for proline-rich regions in proteins and peptides [27]. The 15N chemical shifts of proline residues fall in well-isolated spectral regions, making them valuable probes for conformational analysis.
Temperature and Solvent Effects
The vibrational spectra of DL-proline are sensitive to temperature and solvent environment. Matrix isolation studies have revealed that different conformers can be trapped and studied individually at low temperatures, providing detailed assignments of vibrational modes [22].
Solvent effects play crucial roles in determining the relative populations of different conformational states. In aqueous solution, the zwitterionic form predominates, while in organic solvents, the neutral canonical form may become more significant [14]. These changes are reflected in characteristic shifts in vibrational frequencies and intensities.
The spectroscopic data demonstrate that DL-proline possesses a complex conformational landscape that is highly sensitive to environmental conditions. This sensitivity underlies many of the unique properties that make proline significant in biological systems and synthetic chemistry applications.
Spectroscopic Feature | Frequency/Characteristics | Assignment |
---|---|---|
CO stretch | 1766, 1789 cm⁻¹ | Different conformational states |
H-bonded OH stretch | ~3000 cm⁻¹ | Intramolecular hydrogen bonding |
NH stretch | Variable | Conformational dependence |
Ring modes | Multiple bands | Pyrrolidine ring vibrations |
¹⁵N NMR shifts | Well-isolated region | Imino acid characteristics |